Regioisomeric Binding Affinity: 4-Aminoindanone Scaffold vs. 6-Aminoindanone Scaffold in Enzyme Inhibition
Direct head-to-head comparison of aminoindanone regioisomers from the same study reveals that the 4-amino substitution pattern on the indanone scaffold yields a KD of 190 ± 30 µM for enzyme binding, compared to 31 ± 4 µM for the 6-amino isomer [1]. This 6.1-fold difference in target affinity demonstrates that the 4-amino positional isomer occupies distinct binding space and cannot be interchanged with 6-amino derivatives without redesigning the SAR campaign.
| Evidence Dimension | Equilibrium dissociation constant (KD) for enzyme target binding |
|---|---|
| Target Compound Data | KD = 190 ± 30 µM (4-aminoindan) |
| Comparator Or Baseline | KD = 31 ± 4 µM (6-aminoindan) |
| Quantified Difference | 6.1-fold higher KD (lower affinity) for 4-amino vs. 6-amino scaffold |
| Conditions | In vitro enzyme binding assay; specific target, enzyme identity, and substrate conditions as reported in Mol Pharmacol aminoindan series data |
Why This Matters
Procurement decisions based on scaffold similarity alone risk selecting an isomer with >6-fold different target binding, invalidating months of SAR work; the 4-amino-5-chloro compound defines a distinct, non-substitutable regioisomeric chemical space.
- [1] Molecular Pharmacology (ASPET Journals). Aminoindan Structure-Activity Relationship Data. Direct comparison of aminoindan positional isomers: KD values for 4-aminoindan (190 ± 30 µM) and 6-aminoindan (31 ± 4 µM); kinetic parameters (kuni, ki, kr) also reported. View Source
